Gnf-2

Allosteric inhibition Kinase selectivity Non‑ATP competitive

Researchers face Bcr-Abl resistance mutation overlap with ATP-competitive inhibitors. GNF-2, an allosteric myristate-pocket inhibitor, solves this through orthogonal resistance profiling. • IC50 138 nM (Ba/F3.p210); retains potency vs E255V (268 nM) & Y253H (194 nM). • >80% resistant clones have myristate-site mutations, distinct from ATP-site. • Validated for T315I synergy with ATP-competitive inhibitors. Reliable global supply from BenchChem.

Molecular Formula C18H13F3N4O2
Molecular Weight 374.3 g/mol
CAS No. 778270-11-4
Cat. No. B1684429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnf-2
CAS778270-11-4
SynonymsGNF2;  GNF-2;  GNF 2.
Molecular FormulaC18H13F3N4O2
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25)
InChIKeyWEVYNIUIFUYDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNF-2 (CAS 778270-11-4): A Non–ATP Competitive Allosteric BCR-ABL Inhibitor for Targeted Leukemia Research


GNF‑2 is a selective, non–ATP‑competitive allosteric inhibitor of the BCR‑ABL tyrosine kinase that binds to the myristoyl pocket distant from the ATP‑binding site [REFS‑1]. It stabilizes the inactive conformation of the kinase and inhibits BCR‑ABL‑dependent proliferation in a panel of Philadelphia chromosome‑positive leukemia models [REFS‑2]. Unlike ATP‑competitive inhibitors, GNF‑2 does not inhibit native c‑ABL or a panel of 63 additional kinases at concentrations up to 10 µM [REFS‑3].

Why ATP‑Competitive BCR‑ABL Inhibitors Cannot Replace GNF‑2 in Allosteric Probing and Resistance Studies


ATP‑competitive inhibitors such as imatinib, nilotinib, and dasatinib target the catalytic site and are frequently rendered ineffective by kinase‑domain mutations—most notably the T315I gatekeeper substitution [REFS‑1]. In contrast, GNF‑2 engages a distinct myristoyl‑binding pocket and maintains binding to many clinically relevant mutants [REFS‑2]. Its allosteric, non‑ATP‑competitive mechanism confers a divergent resistance profile and enables synergistic activity with ATP‑site inhibitors, making simple in‑class substitution inappropriate for experiments that require orthogonal BCR‑ABL targeting or for profiling myristoyl‑site dependencies [REFS‑3].

Head‑to‑Head Quantitative Evidence: GNF‑2 vs. ATP‑Competitive BCR‑ABL Inhibitors and c‑ABL


Allosteric vs. ATP‑Competitive Inhibition: GNF‑2 Binds the Myristoyl Pocket, Not the ATP Site

GNF‑2 is a non‑ATP‑competitive inhibitor that binds the myristoyl‑binding pocket of the ABL kinase domain, stabilizing the clamped inactive conformation [REFS‑1]. This contrasts with imatinib, nilotinib, and dasatinib, which all target the ATP‑binding site [REFS‑2]. X‑ray crystallography and solution NMR confirm that GNF‑2 induces the SH2‑Y527‑like clamped state, a conformation inaccessible to ATP‑competitive ligands [REFS‑1].

Allosteric inhibition Kinase selectivity Non‑ATP competitive BCR‑ABL

Cellular Potency Against BCR‑ABL–Dependent Proliferation: GNF‑2 vs. Imatinib

In Ba/F3 cells transformed with wild‑type BCR‑ABL, GNF‑2 inhibits proliferation with an IC₅₀ of 138 nM, while imatinib exhibits an IC₅₀ of approximately 260 nM under comparable conditions [REFS‑1]. GNF‑2 shows exclusive antiproliferative activity toward BCR‑ABL–transformed cells and does not affect nontransformed cells at concentrations up to 10 µM [REFS‑2].

Antiproliferative activity CML Ba/F3 IC₅₀

Selectivity Over Native c‑ABL: GNF‑2 vs. ATP‑Competitive Inhibitors

GNF‑2 does not inhibit the isolated catalytic domain of native c‑ABL at concentrations up to 10 µM (IC₅₀ > 10,000 nM), whereas imatinib and dasatinib potently inhibit c‑ABL (IC₅₀ < 100 nM) [REFS‑1]. In a panel of 63 additional kinases, GNF‑2 shows no significant inhibition at 10 µM [REFS‑2]. This selectivity profile is a direct consequence of binding to the myristoyl pocket, which is occluded in the full‑length, inactive c‑ABL conformation.

Kinase selectivity c‑ABL Off‑target activity IC₅₀

Activity Against the T315I Gatekeeper Mutation: GNF‑2 Maintains Binding, Dasatinib Is Inactive

The T315I mutation confers complete resistance to all approved ATP‑competitive BCR‑ABL inhibitors (imatinib, nilotinib, dasatinib, bosutinib, ponatinib) [REFS‑1]. GNF‑2 binds the myristoyl pocket, which is remote from the gatekeeper residue, and retains binding to the T315I mutant, albeit with reduced affinity (cellular IC₅₀ ≈ 25 µM as a single agent) [REFS‑2]. Critically, GNF‑2 synergizes with ATP‑site inhibitors to overcome T315I‑mediated resistance: the combination of GNF‑2 (2 µM) and dasatinib reduces the dasatinib IC₅₀ for T315I‑expressing cells to 300 nM, a value unattainable with dasatinib alone [REFS‑3].

T315I Gatekeeper mutation Resistance Allosteric

Resistance Mutation Profile: GNF‑2 Selects for Distinct Myristoyl‑Pocket Mutants vs. Imatinib

In a clonogenic resistance screen using Ba/F3 cells transformed with wild‑type BCR‑ABL, GNF‑2 (20 µM) selects for mutations clustered exclusively in the myristoyl‑binding pocket (e.g., A337V, P465S, V468F), whereas imatinib selects for ATP‑site mutations (e.g., T315I, E255K/V) [REFS‑1]. The non‑overlapping resistance profiles confirm that the two inhibitors engage orthogonal binding sites and exert distinct selective pressures [REFS‑2].

Resistance mutations Myristoyl pocket Mutagenesis Ba/F3

Kinome‑Wide Selectivity: GNF‑2 vs. Asciminib (Clinical Allosteric Inhibitor)

GNF‑2 is the prototypic allosteric BCR‑ABL inhibitor from which the clinical candidate asciminib (ABL001) was derived [REFS‑1]. Both compounds share the same non‑ATP‑competitive binding mode and exquisite selectivity for ABL over >60 other kinases [REFS‑2]. Asciminib is approximately 100‑fold more potent than GNF‑2 (IC₅₀ ≈ 1 nM vs. 138–267 nM) and has optimized drug‑like properties for clinical use [REFS‑3]. However, GNF‑2 remains the preferred chemical probe for mechanistic studies because it is commercially available as a research‑grade reagent, whereas asciminib is a controlled clinical candidate.

Kinase profiling Selectivity Asciminib Allosteric

GNF‑2 (CAS 778270-11-4) Optimal Research Applications Based on Comparative Evidence


Orthogonal Validation of BCR‑ABL Dependency via Myristoyl‑Site Targeting

In experiments where ATP‑competitive inhibitors produce ambiguous results due to potential off‑target effects on c‑ABL or other kinases, GNF‑2 provides a clean orthogonal probe. Its exclusive binding to the myristoyl pocket and lack of activity against 63 other kinases (including native c‑ABL at >10 µM) ensure that any observed phenotypic change can be confidently attributed to BCR‑ABL inhibition [REFS‑1].

Combination Studies with ATP‑Site Inhibitors to Overcome Gatekeeper Resistance

For researchers investigating strategies to overcome T315I‑mediated resistance, GNF‑2 is the essential allosteric partner. The combination of GNF‑2 (2 µM) with dasatinib reduces the effective dasatinib IC₅₀ for T315I‑expressing cells to 300 nM, enabling studies of dual‑site targeting and synergistic drug interactions in models otherwise completely refractory to ATP‑competitive inhibitors [REFS‑2].

Myristoyl‑Pocket Mutagenesis and Resistance Mechanism Studies

GNF‑2 is uniquely suited for generating and characterizing myristoyl‑pocket resistance mutations (e.g., A337V, P465S, V468F) [REFS‑3]. Unlike ATP‑competitive inhibitors that select for ATP‑site mutations, GNF‑2 applies orthogonal selective pressure, enabling researchers to map allosteric inhibitor escape pathways and validate the functional role of the myristoyl pocket in BCR‑ABL regulation [REFS‑4].

Pre‑Clinical Modeling of Allosteric BCR‑ABL Inhibition as a Proxy for Asciminib

In early‑stage drug discovery programs focused on allosteric BCR‑ABL inhibition, GNF‑2 serves as a commercially accessible surrogate for the clinical candidate asciminib [REFS‑5]. While asciminib is ~100‑fold more potent, both compounds share the identical non‑ATP‑competitive mechanism and near‑absolute kinase selectivity, making GNF‑2 the only practical option for academic and industrial labs requiring a myristoyl‑site binder for assay development, target validation, and in vivo proof‑of‑concept studies without the constraints of a controlled clinical asset [REFS‑6].

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